molecular formula C11H13Cl2NO2S B079255 Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- CAS No. 88522-24-1

Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-

カタログ番号 B079255
CAS番号: 88522-24-1
分子量: 294.2 g/mol
InChIキー: BXSVOWIFQVJUKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, commonly known as PDCPS, is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold and menthol receptor that is expressed in sensory neurons and plays a crucial role in cold sensation, pain, and thermoregulation. PDCPS has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neuropathic pain, migraine, and prostate cancer.

作用機序

PDCPS acts as a selective inhibitor of the Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- ion channel, which is primarily expressed in sensory neurons. Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- is activated by cold temperatures and menthol, leading to the sensation of cold and pain. PDCPS blocks the activity of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, thereby reducing the sensation of cold and pain. This mechanism of action makes PDCPS a potential therapeutic agent for various diseases that involve cold sensation and pain.
Biochemical and Physiological Effects
PDCPS has been shown to have potent analgesic effects in animal models of neuropathic pain. It has also been found to inhibit the growth of prostate cancer cells in vitro. PDCPS has been shown to have antimigraine effects, reducing the frequency and severity of migraine attacks in animal models. PDCPS has been found to have minimal toxicity and side effects, making it a promising candidate for further research and development.

実験室実験の利点と制限

PDCPS has several advantages for lab experiments. It is readily available and easy to synthesize, making it a convenient tool for researchers. PDCPS has been extensively studied and characterized, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, PDCPS also has some limitations. It is a potent inhibitor of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, making it difficult to study the physiological and pathological roles of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- in the absence of PDCPS. Additionally, PDCPS has limited selectivity for Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, inhibiting other ion channels and receptors at higher concentrations.

将来の方向性

There are several future directions for the study of PDCPS. One potential direction is the development of more selective Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- inhibitors that do not inhibit other ion channels and receptors. Another direction is the investigation of the physiological and pathological roles of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- in the absence of PDCPS. Additionally, the therapeutic potential of PDCPS in various diseases, including neuropathic pain, migraine, and prostate cancer, warrants further investigation. Finally, the development of PDCPS analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.

科学的研究の応用

PDCPS has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain. PDCPS has also been found to inhibit the growth of prostate cancer cells, suggesting its potential use as an anticancer agent. Additionally, PDCPS has been shown to have antimigraine effects, making it a potential treatment option for migraine patients.

特性

CAS番号

88522-24-1

製品名

Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-

分子式

C11H13Cl2NO2S

分子量

294.2 g/mol

IUPAC名

1-(2,5-dichlorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13Cl2NO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChIキー

BXSVOWIFQVJUKH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

正規SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

製品の起源

United States

Synthesis routes and methods

Procedure details

Anhydrous nickel(II) chloride (60 mg, 0.46 mmole), triphenylphosphine (800 mg, 3.05 mmole), sodium iodide (180 mg, 1.2 mmole), and activated zinc powder (1.2 g, 18 mmole) are placed into a 25 ml flask under an inert atmosphere along with 7 ml of anhydrous N-methylpyrrolidinone (NMP). This mixture is stirred at 50° C. for about 10 minutes, leading to a deep-red coloration. A solution of 3.4 g (11.6 mmole) of 2,5-dichlorobenzenesulfonylpiperidine, which is prepared by the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperidine, in 8 ml of anhydrous NMP is then added by syringe. After stirring for about 60 hours, the resulting highly viscous solution is poured into 200 ml of 1 molar hydrochloric acid in ethanol to dissolve the excess zinc metal and to precipitate the polymer. This suspension is filtered and triturated with acetone to afford, after isolation and drying, solid polyparabenzenesulfonylpiperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
800 mg
Type
reactant
Reaction Step Four
Quantity
180 mg
Type
reactant
Reaction Step Four
Quantity
60 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。